molecular formula C15H21BO3 B13431133 4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane CAS No. 1883760-69-7

4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B13431133
CAS No.: 1883760-69-7
M. Wt: 260.14 g/mol
InChI Key: OBBLJVXGTNIJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound features a dioxaborolane ring and an oxetane group, which can impart unique reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with an appropriate phenyl oxetane derivative. Common reagents include boron tribromide or boron trichloride, and the reaction is often carried out under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production methods for boronic esters generally involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: May be used in the development of pharmaceuticals, particularly those requiring boronic ester intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action for 4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with palladium catalysts, facilitating the transfer of the phenyl group to a variety of electrophiles. This process is crucial in forming new carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the oxetane ring, which can impart different reactivity and stability compared to other boronic esters. This uniqueness can be leveraged in specific synthetic applications where the oxetane group provides additional functionality or stability.

Biological Activity

4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane is a boron-containing organic compound notable for its unique dioxaborolane ring and oxetane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

The molecular formula of this compound is C15H21BO3C_{15}H_{21}BO_{3}, with a molecular weight of approximately 252.16 g/mol. Its structure allows for various chemical interactions due to the presence of the boron atom and the dioxaborolane ring.

Biological Activity

Research into the biological activity of this compound is still emerging. However, several studies have indicated potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that compounds containing boron can exhibit anticancer properties. The structural features of this compound may enhance its ability to interfere with cancer cell proliferation through mechanisms involving DNA damage response pathways.
  • Inhibition of Protein Kinases : Similar boron-containing compounds have been studied for their ability to inhibit protein kinases such as Ataxia Telangiectasia Mutated (ATM) kinase. Inhibition of ATM has been linked to reduced toxicity in models of neurodegenerative diseases like Huntington's disease . This suggests that this compound may also function as a selective inhibitor in similar pathways.
  • Oxidative Stress Response : The compound's ability to modulate oxidative stress responses is under investigation. Studies indicate that ATM plays a crucial role in cellular responses to oxidative stress; thus, compounds that affect ATM activity could influence cellular homeostasis and survival under stress conditions .

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberSimilarity IndexUnique Features
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane6558560.87Lacks oxetane substitution
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane871000.81Cyclohexyl group instead of phenyl
(R)-BoroLeu-(+)-Pinanediol hydrochloride7793570.62Contains a pinanediol structure

The uniqueness of this compound lies in its specific oxetane substitution on a phenolic ring which may confer distinct chemical reactivity and biological properties compared to other dioxaborolanes.

Properties

CAS No.

1883760-69-7

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(oxetan-2-yl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-5-11(6-8-12)13-9-10-17-13/h5-8,13H,9-10H2,1-4H3

InChI Key

OBBLJVXGTNIJQB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.